6-cinnamoyl-N-methylstephasunoline
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Overview
Description
6-cinnamoyl-N-methylstephasunoline is a synthetic compound that belongs to the class of cinnamoyl derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cinnamoyl group attached to an N-methylstephasunoline moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cinnamoyl-N-methylstephasunoline typically involves the following steps:
Starting Materials: The synthesis begins with cinnamic acid and N-methylstephasunoline as the primary starting materials.
Formation of Cinnamoyl Chloride: Cinnamic acid is converted to cinnamoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Coupling Reaction: The cinnamoyl chloride is then reacted with N-methylstephasunoline in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:
Continuous-Flow Microreactors: Utilizing continuous-flow microreactors for the coupling reaction to improve reaction efficiency and control.
Catalysts: Employing specific catalysts to facilitate the reaction and increase yield.
Chemical Reactions Analysis
Types of Reactions
6-cinnamoyl-N-methylstephasunoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the cinnamoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like TEA.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cinnamoyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly α-glucosidase inhibitors.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-cinnamoyl-N-methylstephasunoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as α-glucosidase by binding to the active site and preventing substrate access.
Cell Membrane Interaction: It can interact with cell membranes, disrupting their integrity and leading to cell death.
Pathways Involved: The compound may affect signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: A natural compound with similar structural features but different biological activities.
N-methylstephasunoline: The parent compound without the cinnamoyl group.
Cinnamoyl Chloride: A precursor in the synthesis of 6-cinnamoyl-N-methylstephasunoline.
Uniqueness
This compound is unique due to its combined structural features of cinnamoyl and N-methylstephasunoline moieties, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C30H35NO9 |
---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
[(1S,8S,10S,11S,12S,13S)-3-hydroxy-4,11,12-trimethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H35NO9/c1-31-13-12-28-15-23(39-24(33)11-7-17-6-9-20(35-2)19(32)14-17)27(37-4)30(38-5)29(28,31)16-22(40-30)18-8-10-21(36-3)26(34)25(18)28/h6-11,14,22-23,27,32,34H,12-13,15-16H2,1-5H3/b11-7+/t22-,23-,27-,28-,29-,30+/m0/s1 |
InChI Key |
CDTWAPXUQYEAIP-YYRBTORNSA-N |
Isomeric SMILES |
CN1CC[C@@]23[C@]14C[C@@H](C5=C2C(=C(C=C5)OC)O)O[C@@]4([C@H]([C@H](C3)OC(=O)/C=C/C6=CC(=C(C=C6)OC)O)OC)OC |
Canonical SMILES |
CN1CCC23C14CC(C5=C2C(=C(C=C5)OC)O)OC4(C(C(C3)OC(=O)C=CC6=CC(=C(C=C6)OC)O)OC)OC |
Origin of Product |
United States |
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